molecular formula C6H4ClN3OS B1517388 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1105193-79-0

5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B1517388
CAS RN: 1105193-79-0
M. Wt: 201.63 g/mol
InChI Key: IISIIFVRALMMOS-UHFFFAOYSA-N
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Description

“5-Chlorothiophen-2-yl)methanamine” is a chemical compound with the CAS Number: 214759-22-5 . It has a molecular weight of 147.63 . The compound is stored in a dark place, under an inert atmosphere, and in a freezer under -20C .


Molecular Structure Analysis

The InChI code for “5-Chlorothiophen-2-yl)methanamine” is 1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 . For “5-Chlorothiophen-2-yl)methanamine hydrochloride”, the InChI code is 1S/C5H6ClNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H .


Physical And Chemical Properties Analysis

“5-Chlorothiophen-2-yl)methanamine” has a density of 1.332g/cm3 . It has a boiling point of 210.56ºC at 760 mmHg . The physical form of the compound is liquid .

Scientific Research Applications

Anticancer Potential

  • Apoptosis Inducers & Anticancer Agents : A derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, has been identified as a novel apoptosis inducer. It showed activity against breast and colorectal cancer cell lines, leading to G(1) phase arrest and apoptosis induction. This derivative also demonstrated in vivo activity in a MX-1 tumor model. The molecular target identified for this compound is TIP47, an IGF II receptor binding protein, indicating potential as an anticancer agent (Zhang et al., 2005).

  • Anticancer Activities of Carbazole Derivatives : Carbazole derivatives, including some oxadiazoles, have been evaluated for their anticancer activities. Compounds showed significant activity on the Human Breast Cancer Cell Line MCF7, suggesting their potential as anticancer agents (Sharma et al., 2014).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activities : Certain 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives exhibit promising antibacterial, antifungal, and radical scavenging activities. These properties highlight their potential in the development of new antimicrobial and antioxidant agents (Saundane et al., 2013).

  • Antibacterial Activity : Several novel compounds with an oxadiazole structure have been synthesized and tested for their antibacterial activity, demonstrating the potential of these compounds in antibacterial applications (Naganagowda & Petsom, 2011).

Material Science Applications

  • Photo- and Electro-Active Materials : Oxadiazole derivatives with amine and alkyl tail have been found to influence phase structure and emit strong blue fluorescence. This makes them potential materials for photo- and electro-active devices (Mochizuki et al., 2005).

Anti-Inflammatory Properties

  • Anti-inflammatory Activities : Oxadiazole derivatives have been tested for anti-inflammatory activities, showing promise in this area. This application could be crucial for developing new anti-inflammatory drugs (Sravya et al., 2019).

Mechanism of Action

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Safety and Hazards

The safety information for “5-Chlorothiophen-2-yl)methanamine” includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The same hazard statements apply to "5-Chlorothiophen-2-yl)methanamine hydrochloride" .

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISIIFVRALMMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652810
Record name 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

CAS RN

1105193-79-0
Record name 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

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